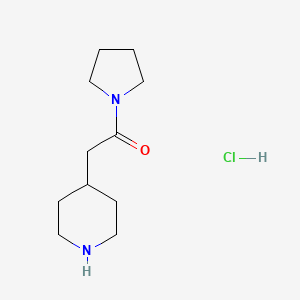

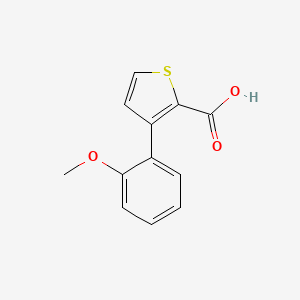

3-(2-甲氧基苯基)噻吩-2-羧酸

描述

“3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” is a chemical compound with the molecular weight of 235.28 . It is a white to off-white solid .

Synthesis Analysis

The synthesis of thiophene derivatives, including “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid”, has been a topic of interest in recent literature . Various strategies have been employed, including heterocyclization of different substrates .Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” can be represented by the formula C12H10O3S .Chemical Reactions Analysis

Thiophene derivatives have been used in a variety of chemical reactions. For example, thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical and Chemical Properties Analysis

“3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” is a white to off-white solid . It has a molecular weight of 235.28 . The compound should be stored in a refrigerator .科学研究应用

有机半导体开发

3-(2-甲氧基苯基)噻吩-2-羧酸: 在有机半导体的开发中起着至关重要的作用。其噻吩核心是合成具有半导体特性的材料的关键成分,这对于有机场效应晶体管 (OFET) 至关重要。 这些材料因其灵活性和低成本生产潜力而被用于各种电子设备 .

OLED 制造

该化合物在有机发光二极管 (OLED) 的制造中发挥着重要作用。噻吩衍生物以其电致发光特性而闻名,使其适合用于显示和照明技术。 OLED 得益于这些材料,因为它们提供了更高的亮度、颜色质量和功率效率 .

抗癌剂合成

噻吩衍生物,包括3-(2-甲氧基苯基)噻吩-2-羧酸,已因其作为抗癌剂的潜力而得到探索。 噻吩的结构基序存在于几种具有抗癌活性的药理活性分子中,为开发新的治疗剂提供了途径 .

消炎药物

该化合物也存在于非甾体抗炎药 (NSAID) 的合成中。 噻吩部分是许多 NSAID 中的常见结构,NSAID 被广泛用于减少炎症和缓解疼痛 .

抗菌应用

研究表明,噻吩衍生物可以表现出抗菌特性3-(2-甲氧基苯基)噻吩-2-羧酸 可用于开发新的抗菌剂,这些抗菌剂可以有效对抗耐药菌株 .

腐蚀抑制

在工业化学领域,3-(2-甲氧基苯基)噻吩-2-羧酸 被用作腐蚀抑制剂。 其在材料科学中的应用有助于保护金属和合金免受腐蚀过程,这对于延长工业机械和基础设施的寿命至关重要 .

D-氨基酸抑制剂开发

该化合物用作开发临床上有用的 D-氨基酸抑制剂的先导化合物。 这些抑制剂具有重要的治疗意义,特别是在治疗神经系统疾病方面 .

有机光伏材料的合成

最后,3-(2-甲氧基苯基)噻吩-2-羧酸 参与了有机光伏材料的合成。 这些材料用于制造可集成到各种表面的灵活、轻便的太阳能电池,有助于推动可再生能源技术的发展 .

安全和危害

The safety information for “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Thiophene derivatives, including “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid”, have been the focus of many recent studies due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds.

作用机制

Mode of Action

It is known that thiophene derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological activities, but the specific pathways affected by this compound are yet to be determined .

Pharmacokinetics

The presence of the methoxy group and carboxylic acid moiety may influence its absorption and distribution characteristics .

属性

IUPAC Name |

3-(2-methoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWDBOONGOMYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655541 | |

| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666841-74-3 | |

| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)

![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)

![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)

![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)